molecular formula C13H10N2 B8709935 1-(Quinolin-6-yl)cyclopropanecarbonitrile

1-(Quinolin-6-yl)cyclopropanecarbonitrile

Cat. No.: B8709935
M. Wt: 194.23 g/mol
InChI Key: YNNICWJGRNWWFW-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-quinolin-6-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C13H10N2/c14-9-13(5-6-13)11-3-4-12-10(8-11)2-1-7-15-12/h1-4,7-8H,5-6H2

InChI Key

YNNICWJGRNWWFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

60 mL of 50% aqueous sodium hydroxide was added to a mixture of 1-bromo-2-chloroethane (22.0 mL, 265 mmol), quinolin-6-ylacetonitrile (16.0 g, 66.6 mmol), and benzyltriethylammonium chloride (990 mg, 4.3 mmol) at 50° C. The reaction mixture was stirred at 50° C. for 3 h. After cooling to RT, the reaction mixture was poured into 100 mL water, and extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered through a pad of silica gel eluting with 20% ethyl acetate in dichloromethane. The filtrate was concentrated to give the desired product which was used in the next step without further purification. (12.4 g, 96%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
990 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

60 mL of 50% aqueous NaOH was added to a mixture of 1-bromo-2-chloroethane (22.0 mL, 0.265 mol), quinolin-6-ylacetonitrile (16.0 g, 0.0666 mol), and benzyltriethylammonium chloride (0.99 g, 0.0043 mol) at 50° C. The mixture was stirred at 50° C. for 3 h. After cooling to RT, the reaction mixture was poured into 100 ml of water, and extracted with DCM (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered through a pad of silica gel and washed with ethyl acetate in DCM (20%). The filtrate was concentrated to give the crude product 1-quinolin-6-ylcyclopropanecarbonitrile (12.4 g, 96%) which was directly used in the next step without further purification.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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